7-Methyl-6,10-dioxaspiro[4.5]decane

Catalog No.
S16104762
CAS No.
5413-44-5
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-6,10-dioxaspiro[4.5]decane

CAS Number

5413-44-5

Product Name

7-Methyl-6,10-dioxaspiro[4.5]decane

IUPAC Name

9-methyl-6,10-dioxaspiro[4.5]decane

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-8-4-7-10-9(11-8)5-2-3-6-9/h8H,2-7H2,1H3

InChI Key

WVFNYHZZLJAPHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(O1)CCCC2

7-Methyl-6,10-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework with two dioxane moieties. Its molecular formula is C9H16O2C_9H_{16}O_2, and it has a molecular weight of approximately 156.22 g/mol. This compound exhibits notable physical properties, including a density of 1.01 g/cm³ and a boiling point of 190.7ºC at 760 mmHg . The compound is primarily recognized for its role in chemical communication among certain insect species, especially bark beetles.

, which include:

  • Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to form alcohols or other related compounds.
  • Substitution: The spiroketal structure allows for substitution reactions where different functional groups can be introduced using reagents such as palladium catalysts for hydrogenation and acids for acetalization .

The biological activity of 7-Methyl-6,10-dioxaspiro[4.5]decane has been studied primarily in the context of its effects on various insect species. It has been shown to inhibit the growth of certain fungi and insects, particularly affecting the genus Dendroctonus, which includes bark beetles. The compound acts as an aggregation pheromone in some species, attracting conspecifics to suitable habitats or mating sites while potentially serving as an anti-aggregation signal in others .

The synthesis of 7-Methyl-6,10-dioxaspiro[4.5]decane can be achieved through several methods:

  • One-Pot Cascade Reaction: This method involves the transformation of functionalized hydroxy α-alkynones into the corresponding spiroketals via palladium-catalyzed hydrogenation followed by deprotection and spirocyclization under mild conditions.
  • Organoselenium Mediated Reactions: This approach has been used to prepare naturally occurring methyl-1,6-dioxaspiro[4.5]decanes with good yields .

7-Methyl-6,10-dioxaspiro[4.5]decane has several applications:

  • Agricultural Chemistry: Due to its insecticidal properties, it is explored as a potential biological control agent against pests.
  • Chemical Research: It serves as a reference standard in various chemical analyses and studies.
  • Pharmaceuticals: Its unique structure makes it a candidate for further research into therapeutic applications.

Studies have indicated that 7-Methyl-6,10-dioxaspiro[4.5]decane interacts with specific biochemical pathways critical to insect growth and development. Its mode of action likely involves disrupting essential biological processes within targeted organisms, leading to inhibited growth and reproduction. The environmental factors surrounding its application can influence its efficacy and stability.

Several compounds are structurally similar to 7-Methyl-6,10-dioxaspiro[4.5]decane, including:

Compound NameSimilarity Index
3-Cyclopentyl-1,5-dioxaspiro[5.5]undecane-2,4-dione0.82
8-Cyclohexyl-6,10-dioxaspiro[4.5]decane-7,9-dione0.80
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate0.79
tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene...0.79
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate0.72

Uniqueness

The uniqueness of 7-Methyl-6,10-dioxaspiro[4.5]decane lies in its specific spirocyclic structure and the presence of two oxygen atoms within its framework. These characteristics confer distinct chemical and physical properties that differentiate it from other similar compounds. Additionally, its ability to act as both an attractant and deterrent in insect behavior highlights its ecological significance compared to other compounds within the same class .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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